Suproclone - 76535-71-2

Suproclone

Catalog Number: EVT-13899019
CAS Number: 76535-71-2
Molecular Formula: C22H22ClN5O4S2
Molecular Weight: 520.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Suproclone can be classified under the Anatomical Therapeutic Chemical (ATC) classification system, which categorizes drugs based on their therapeutic use. Although specific ATC codes for suproclone are not widely documented, it falls within the category of sedatives and anxiolytics due to its pharmacological properties . The International Union of Pure and Applied Chemistry (IUPAC) name for suproclone is 2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one, and it has a CAS number of 76535-71-2 .

Synthesis Analysis

The synthesis of suproclone involves multiple steps:

  1. Condensation: The process begins with the condensation of 2,3-dihydro-1,4-dithiino[2,3-c]furan-5,7-dione with 7-chloro-1,8-naphthyridin-2-amine to form an intermediate compound.
  2. Halogenation: This intermediate undergoes halogenation using phosphoryl chloride.
  3. Reduction: The halogenated compound is then reduced with potassium borohydride.
  4. Treatment with Phenyl Chloroformate: Following reduction, the compound is treated with phenyl chloroformate.
  5. Reaction with Piperazine: The resulting compound reacts with piperazine.
  6. Acylation: Finally, acylation with propionyl chloride completes the synthesis .

This multi-step synthesis highlights the complexity involved in producing suproclone and showcases its chemical transformations through various reactions.

Molecular Structure Analysis

Suproclone has a molecular formula of C22H22ClN5O4S2 and a molar mass of approximately 520.02 g/mol . The molecular structure can be represented as follows:

  • Chemical Structure:
    • The structure consists of a naphthyridine moiety linked to a phenoxycarbonyl group and an isoindolinone framework.
Chemical Reactions Analysis

Suproclone undergoes various chemical reactions during its synthesis and potential metabolic processes:

  1. Condensation Reaction: Forms an intermediate compound crucial for subsequent steps.
  2. Halogenation Reaction: Introduces halogen atoms into the molecular structure, essential for further transformations.
  3. Reduction Reaction: Converts halogenated compounds into alcohols or amines, altering reactivity.
  4. Acylation Reaction: Finalizes the synthesis by introducing acyl groups that influence pharmacological activity .

These reactions are integral to both the synthetic pathway and potential biological interactions within the body.

Mechanism of Action

The mechanism of action for suproclone is primarily through its interaction with GABA_A receptors in the central nervous system. By modulating these receptors, suproclone enhances GABAergic transmission, leading to increased inhibitory neurotransmission which results in sedative and anxiolytic effects similar to those observed with benzodiazepines . This mechanism suggests that suproclone could be effective in treating anxiety disorders and sleep disturbances.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

The chemical properties include:

  • Solubility: While specific solubility data are not provided, cyclopyrrolones typically exhibit variable solubility in organic solvents.
  • Stability: Stability under various conditions has not been detailed but is expected to be similar to other compounds in its class .

Relevant Data

Elemental analysis indicates:

  • Carbon (C): 50.81%
  • Hydrogen (H): 4.26%
  • Chlorine (Cl): 6.82%
  • Nitrogen (N): Approximately calculated based on molecular formula .
Applications

Suproclone's primary applications lie within scientific research focused on sedative and anxiolytic properties. Its potential uses include:

  • Treatment of anxiety disorders.
  • Management of insomnia.

Research into similar compounds suggests that suproclone could offer therapeutic benefits while potentially minimizing some side effects associated with traditional benzodiazepines . Further studies are necessary to fully elucidate its efficacy and safety profile in clinical settings.

Historical Development and Contextualization of Suproclone

Emergence in the Cyclopyrrolone Pharmacological Landscape

Suproclone (chemical name: [6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-propanoylpiperazine-1-carboxylate) is a sedative and anxiolytic compound belonging to the cyclopyrrolone class, distinct from benzodiazepines in chemical structure but sharing a similar mechanism of action. It emerged in the 1980s alongside analogues like zopiclone and suriclone, developed to target benzodiazepine receptors while overcoming structural limitations of traditional anxiolytics [1] [6]. Cyclopyrrolones represented a novel pharmacophore characterized by a pyrrolone ring core fused with heterocyclic elements. Unlike benzodiazepines, cyclopyrrolones like suproclone bind allosterically to GABAA receptors, modulating chloride channel opening to enhance GABAergic inhibition. This conferred comparable efficacy but with potential mechanistic nuances: studies indicated cyclopyrrolones might induce distinct receptor conformational changes or interact with receptor subpopulations differently than benzodiazepines [2] [8].

Table 1: Key Cyclopyrrolone Compounds and Primary Indications

CompoundChemical FeaturesPrimary Therapeutic Use
Suproclone1,8-Naphthyridine core; dithiino-pyrrol backboneSedative/Anxiolytic
ZopiclonePyrazine-piperazine carboxylateHypnotic (Insomnia)
SuricloneChlorinated imidazopyridineAnxiolytic
PagoclonePartial agonist profilePanic disorder (investigational)

Suproclone’s core structure incorporates a 1,8-naphthyridine moiety and a dithiino-pyrrolone system, differentiating it from zopiclone’s pyrazine ring or suriclone’s imidazopyridine scaffold [1] [6]. Biochemical assays confirmed suproclone’s high affinity for benzodiazepine binding sites, facilitating GABAergic neurotransmission akin to suriclone (KD ~0.44–0.53 nM in rat hippocampus/cerebellum) [8]. However, its pharmacological profile remained less extensively documented than its analogues, possibly due to narrower therapeutic exploration [1].

Rhône-Poulenc’s Role in Early Discovery and Patent Strategies

Suproclone was discovered and patented by Rhône-Poulenc S.A. (now part of Sanofi-Aventis), a French pharmaceutical conglomerate with a legacy in neuropharmacology innovation. The company pioneered multiple cyclopyrrolones, leveraging expertise in heterocyclic chemistry to diversify anxiolytic candidates [1] [3] [9]. Key patents (e.g., U.S. Patent 4,220,646, granted in 1980) detailed suproclone’s synthesis via a multi-step pathway:

  • Condensation: 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione with 7-Chloro-1,8-naphthyridin-2-amine yielded intermediate PC23343647 [1].
  • Halogenation: Phosphoryl chloride treatment generated PC23343652.
  • Reduction: Potassium borohydride reduction produced intermediate [53788-25-3].
  • Carboxylation: Phenyl chloroformate esterification formed PC23343637.
  • Aminolysis: Piperazine displacement yielded precursor (9).
  • Acylation: Propionyl chloride addition finalized suproclone (10) [1].

This synthetic route emphasized modular modifications—particularly piperazine substitution and carbonyl activation—to optimize receptor affinity. Rhône-Poulenc’s strategy prioritized broad structural patents covering cyclopyrrolone derivatives, securing exclusivity for suproclone’s molecular framework. The company’s integrated R&D platform enabled rapid analogue generation, though suproclone itself saw limited clinical advancement compared to zopiclone, which became a commercial insomnia therapy [3] [5] [9].

Evolution of Structural Analogues in Anxiolytic Drug Design

Suproclone exemplifies iterative design in cyclopyrrolone optimization, where minor structural alterations significantly impacted receptor selectivity and pharmacokinetics. Key evolutionary trends include:

  • Scaffold Hybridization: Suriclone (an anxiolytic) and suproclone share a naphthyridine core but diverge in fused ring systems (dithiino-pyrrol vs. imidazopyridine), influencing metabolic stability. Suriclone’s higher oral bioavailability (~80%) contrasted with suproclone’s uncharacterized profile, suggesting backbone modifications affected absorption [1] [8].
  • Receptor Subtype Selectivity: While suproclone bound pan-GABAA receptors, later analogues like zolpidem (an imidazopyridine) prioritized α1-subunit selectivity for sedation with reduced myorelaxant effects. Suproclone’s lack of subunit specificity positioned it as a broad-spectrum anxiolytic [6] [8].
  • Stereochemical Refinement: Racemic zopiclone’s clinical success spurred enantiopure versions (e.g., eszopiclone). Though suproclone’s chirality was studied (C22H22ClN5O4S2, MW 520.02 g/mol), its isomers were not commercially developed [1] [6].

Properties

CAS Number

76535-71-2

Product Name

Suproclone

IUPAC Name

[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-propanoylpiperazine-1-carboxylate

Molecular Formula

C22H22ClN5O4S2

Molecular Weight

520.0 g/mol

InChI

InChI=1S/C22H22ClN5O4S2/c1-2-16(29)26-7-9-27(10-8-26)22(31)32-21-18-17(33-11-12-34-18)20(30)28(21)15-6-4-13-3-5-14(23)24-19(13)25-15/h3-6,21H,2,7-12H2,1H3

InChI Key

IBAUKGNDWVSETP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.